molecular formula C17H14F5N3O B2868879 N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-3,4-difluorobenzamide CAS No. 1396765-21-1

N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-3,4-difluorobenzamide

Cat. No.: B2868879
CAS No.: 1396765-21-1
M. Wt: 371.311
InChI Key: PMKIPCIOBVUVAJ-UHFFFAOYSA-N
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Description

N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-3,4-difluorobenzamide is a synthetic organic compound featuring a pyrimidine core substituted with cyclopropyl and trifluoromethyl groups, linked via an ethyl chain to a 3,4-difluorobenzamide moiety. This structure combines electron-deficient aromatic systems (pyrimidine and fluorinated benzamide) with a cyclopropyl group, which may enhance metabolic stability and binding affinity to biological targets.

Properties

IUPAC Name

N-[2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]-3,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F5N3O/c18-11-4-3-10(7-12(11)19)16(26)23-6-5-15-24-13(9-1-2-9)8-14(25-15)17(20,21)22/h3-4,7-9H,1-2,5-6H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMKIPCIOBVUVAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC(=N2)CCNC(=O)C3=CC(=C(C=C3)F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F5N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-3,4-difluorobenzamide is a complex organic compound that has garnered attention in pharmaceutical research due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including enzyme inhibition, receptor modulation, and its implications in various therapeutic areas.

Structural Overview

The compound is characterized by:

  • Pyrimidine Ring : Substituted with a trifluoromethyl group and a cyclopropyl moiety.
  • Ethyl Chain : Linking to a 3,4-difluorobenzamide group.

This structural configuration enhances the compound's lipophilicity and metabolic stability, making it an interesting candidate for drug development.

Biological Activity

Research indicates that this compound exhibits significant biological activity through various mechanisms:

Enzyme Inhibition

Studies have shown that this compound can inhibit specific enzymes involved in critical biochemical pathways. For instance:

  • Dihydrofolate Reductase (DHFR) : Inhibition of DHFR can lead to reduced cell proliferation, particularly in cancer cells. The compound's structural components enhance its binding affinity to the enzyme, thus demonstrating potential as an anticancer agent .

Receptor Modulation

The compound interacts with various receptors that play roles in inflammatory responses and cancer progression:

  • Inflammatory Pathways : By modulating receptor activity, the compound may influence pathways related to inflammation and immune responses.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Antitumor Activity : In vitro studies demonstrated that the compound effectively inhibits the growth of tumor cells by inducing apoptosis through the inhibition of DHFR. Follow-up imaging revealed prolonged survival in animal models treated with this compound .
  • Inflammation Models : In animal models of inflammation, administration of the compound resulted in reduced inflammatory markers and improved clinical outcomes, suggesting its potential use in treating inflammatory diseases.

Comparative Analysis

The following table summarizes key findings related to similar compounds and their biological activities:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanylacetamidePyrazolo[3,4-d]pyrimidine corePotential anti-inflammatorySulfanyl group enhances solubility
1-[2-acetamido-6-(3,4-dimethoxyphenyl)pyrido[3,2-d]pyrimidin-4-yl]-n-(3-methylphenyl)piperazinePyrido[3,2-d]pyrimidine derivativeAntiviral propertiesPiperazine moiety increases receptor affinity
1-amino-pyrido[3,2-d]pyrimidin derivativesAmino-substituted pyrimidinesAnticancer activityAmino group enhances interaction with DNA

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of benzamide derivatives with pyrimidine or aryl substituents. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Primary Use/Activity Reference
N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-3,4-difluorobenzamide Cyclopropyl, trifluoromethyl, 3,4-difluorobenzamide Not reported Hypothesized: Insecticide
N-(((3,5-dichloro-2,4-difluorophenyl)amino)carbonyl)-2,6-difluorobenzamide (Teflubenzuron) Dichloro, difluorophenyl, difluorobenzamide 381.1 Insect growth regulator
N-(((3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide (Hexaflumuron) Tetrafluoroethoxy, difluorobenzamide 461.1 Termiticide
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide Fluorophenyl, pyrazolopyrimidine, isopropyl 589.1 Kinase inhibitor (hypothetical)

Key Findings

Structural Similarities: The trifluoromethyl and cyclopropyl groups in the target compound are analogous to electron-withdrawing substituents in teflubenzuron and hexaflumuron, which enhance stability and target binding in insect chitin synthesis inhibition .

Functional Differences :

  • Teflubenzuron and Hexaflumuron : These compounds lack pyrimidine rings but share fluorinated benzamide groups. Their primary use as chitin synthesis inhibitors is well-documented, whereas the target compound’s pyrimidine core may confer additional selectivity for enzymes like dihydrofolate reductase or kinases .
  • Kinase Inhibitors (e.g., Example 53 in ) : The pyrimidine and fluorinated aryl groups in the target compound resemble those in kinase inhibitors, which often exploit fluorine atoms to improve bioavailability and binding .

The ethyl linker in the target compound could enhance conformational flexibility relative to rigid aryl-aryl linkages in hexaflumuron .

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